Boiling Point Elevation versus Chloromethyl and Allyl Analogs: Implications for Fractional Distillation Recovery
The target compound exhibits a predicted boiling point of 152.1±40.0 °C at 760 mmHg [1], which is approximately 31 °C higher than the chloromethyl analog (121.0±40.0 °C predicted) and approximately 42 °C higher than the allyl analog (110 °C at 740 mmHg, measured) . This elevated boiling point reflects the additional methylene unit and the higher molecular weight, offering a wider liquid-handling window before phase transition and potentially easier separation from lower-boiling reaction components during fractional distillation.
| Evidence Dimension | Normal boiling point (Tb) |
|---|---|
| Target Compound Data | 152.1±40.0 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | Chloromethyl 2,2,3,3-tetrafluoropropyl ether (CAS 848337-76-8): 121.0±40.0 °C (predicted); Allyl 2,2,3,3-tetrafluoropropyl ether (CAS 681-68-5): 110 °C at 740 mmHg (measured) |
| Quantified Difference | +31 °C vs. chloromethyl analog; +42 °C vs. allyl analog |
| Conditions | Predicted values from ACD/Labs calculation (target and chloromethyl); measured value at 740 mmHg for allyl analog (Alfa Chemistry / Sigma-Aldrich datasheet). |
Why This Matters
A higher boiling point broadens the operating temperature range for liquid-phase reactions and facilitates separation of the target compound from lower-boiling solvents or byproducts via fractional distillation, reducing cross-contamination risk during intermediate isolation.
- [1] Bio-Fount. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane (CAS 64769-39-7) Physical Properties. Boiling Point: 152.1±40.0 °C at 760 mmHg, Density: 1.3±0.1 g/cm³, Vapor Pressure: 4.5±0.3 mmHg at 25°C, LogP: 2.14. View Source
